![molecular formula C33H32N2O5 B282683 Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and physiological effects:
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-microbial properties against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of action of various diseases and to develop new drugs for the treatment of these diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. Another direction is to investigate its potential as an anti-diabetic agent. Studies have shown that it can improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, further studies can be conducted to investigate its potential as a neuroprotective agent and to develop new drugs for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate involves a multi-step process. The first step involves the synthesis of 3-(3,5-dimethylphenyl)-2-aminopropanoic acid, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(3-(3,5-dimethylphenyl)-2-oxopropylamino)acetate. This compound is then reacted with 2-hydroxy-5-(2-methoxyphenyl)benzoic acid to form the final product, Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate.
Applications De Recherche Scientifique
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate has been found to exhibit various therapeutic properties, making it a promising candidate for drug development. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to exhibit potential as an anti-diabetic agent and a neuroprotective agent.
Propriétés
Formule moléculaire |
C33H32N2O5 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
ethyl 2-[[5-[3-(3,5-dimethylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]benzoate |
InChI |
InChI=1S/C33H32N2O5/c1-5-39-33(37)27-11-7-9-13-30(27)40-20-24-19-23(14-15-29(24)38-4)31-34-28-12-8-6-10-26(28)32(36)35(31)25-17-21(2)16-22(3)18-25/h6-19,31,34H,5,20H2,1-4H3 |
Clé InChI |
RVNKYOCHXXSWNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)C)C)OC |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)

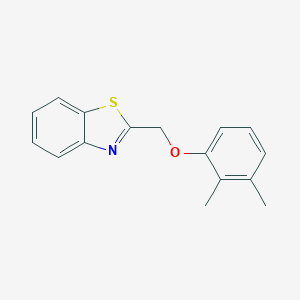

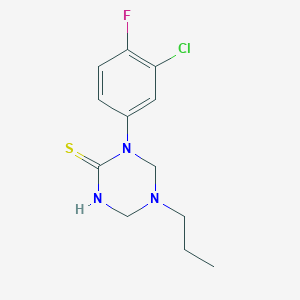
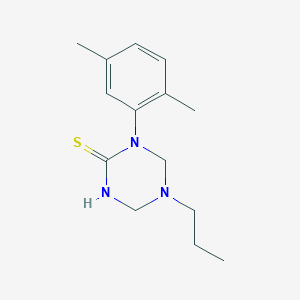

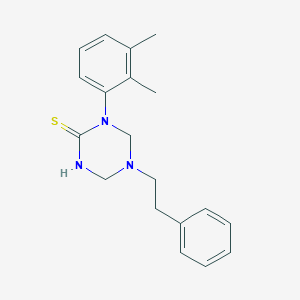
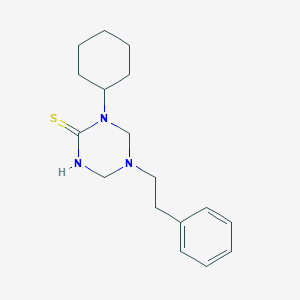
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)